B1576930 Phylloseptin-J7

Phylloseptin-J7

Cat. No.: B1576930
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-J7 is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the South American hylid frog Phyllomedusa jandaia. It belongs to the phylloseptin family, which is characterized by a linear structure of 19–27 amino acid residues, a conserved N-terminal domain, and a variable C-terminal region . The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with minimal inhibitory concentrations (MICs) ranging from 2–32 µM . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Unlike many conventional antibiotics, this compound demonstrates low propensity for inducing bacterial resistance, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antimicrobial

sequence

FLSLIPHAISAISAIADHL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Phylloseptin-J7 shares structural homology with other amphibian AMPs but exhibits distinct functional variations. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound with Selected AMPs
Peptide Source Length (AA) Net Charge Key Structural Motifs MIC Range (µM) Hemolytic Activity (HC50, µM)
This compound Phyllomedusa jandaia 19 +3 α-helix, GXXXG motif 2–32 (bacteria) >128 (human RBCs)
Dermaseptin-S1 Phyllomedusa sauvagii 34 +5 Amphipathic α-helix, Lys-rich 1–16 (bacteria) 64
Temporin-LTa Litoria aurea 13 +2 β-sheet, hydrophobic C-terminus 8–64 (Gram-positive) 32
Magainin-2 Xenopus laevis 23 +4 α-helix, hinge region 4–16 (bacteria) 256

Key Observations :

  • Length and Charge : this compound (19 AA, +3) is shorter and less cationic than Dermaseptin-S1 (+5) but more selective than Temporin-LTa (+2), which has higher hemolytic activity .
  • Structural Motifs : The GXXXG motif in this compound stabilizes helix-helix interactions, enhancing membrane penetration without excessive hydrophobicity .
  • Selectivity : this compound’s high HC50 (>128 µM) indicates superior selectivity for microbial over mammalian membranes compared to Temporin-LTa (HC50 = 32 µM) .

Antimicrobial Efficacy

This compound demonstrates comparable or superior efficacy to synthetic AMP analogs under physiological conditions:

Table 2: Activity Against Multidrug-Resistant Pathogens
Pathogen This compound (MIC, µM) Dermaseptin-S1 (MIC, µM) LL-37 (MIC, µM)
MRSA 8 4 16
Pseudomonas aeruginosa 16 32 64
Candida auris 32 64 >128

Research Findings :

  • Synergy with Antibiotics: this compound reduces ciprofloxacin MICs against P.
  • Salt Sensitivity : Unlike Magainin-2, this compound retains activity in high-salt environments (150 mM NaCl), likely due to its optimized charge-to-hydrophobicity ratio .

Mechanisms of Action and Resistance

While most AMPs disrupt membranes via carpet or barrel-stave models, this compound adopts a toroidal pore mechanism, recruiting phospholipid headgroups to stabilize transient defects . aureus after 30 generations. In contrast, E. coli develops mild resistance (4-fold MIC increase) to Temporin-LTa under similar conditions .

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